Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)-
Overview
Description
Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)-: is an organophosphorus compound that features a phosphine imide functional group. This compound is known for its unique structure, which includes three phenyl groups attached to a phosphorus atom and a trifluoromethyl-substituted phenyl group attached to a nitrogen atom. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)- typically involves the reaction of triphenylphosphine with an azide compound. For example, triphenylphosphine can react with phenyl azide to form triphenylphosphine phenylimide . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other oxidizing agents can be used for oxidation reactions.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products:
Phosphine Oxide: Formed during oxidation reactions.
Substituted Phosphine Imides: Formed during substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis: It is used in the synthesis of complex organic molecules and materials.
Biology and Medicine:
Drug Development: This compound can be used in the development of new pharmaceuticals due to its unique chemical properties.
Industry:
Mechanism of Action
The mechanism of action of Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)- involves its ability to form stable complexes with transition metals. These complexes can facilitate various chemical reactions by stabilizing reaction intermediates and lowering activation energies . The molecular targets include various transition metals, and the pathways involved are typically related to catalytic cycles in organic synthesis.
Comparison with Similar Compounds
Triphenylphosphine: A common organophosphorus compound with similar structural features but without the trifluoromethyl-substituted phenyl group.
Triphenylphosphine Oxide: The oxidized form of triphenylphosphine.
Triphenylphosphine Sulfide: A sulfur-containing analog of triphenylphosphine.
Uniqueness: Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)- is unique due to the presence of the trifluoromethyl-substituted phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific catalytic applications and in the synthesis of complex molecules .
Properties
IUPAC Name |
triphenyl-[3-(trifluoromethyl)phenyl]imino-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3NP/c26-25(27,28)20-11-10-12-21(19-20)29-30(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGIIVDTVYFQMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC=CC(=C2)C(F)(F)F)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3NP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392259 | |
Record name | Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53120-48-2 | |
Record name | Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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